molecular formula C11H14N2O2 B1349475 2-(Cyclopentylamino)nicotinic acid CAS No. 460363-30-8

2-(Cyclopentylamino)nicotinic acid

Cat. No.: B1349475
CAS No.: 460363-30-8
M. Wt: 206.24 g/mol
InChI Key: BNPHCDCKTRSFKH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-(Cyclopentylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin’s primary targets in the human body are nicotinic acid receptors, which are G protein-coupled receptors . These receptors play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets, the nicotinic acid receptors, leading to a series of biochemical reactions. These reactions involve the transformation of niacin into its coenzyme forms, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes participate in numerous vital redox reactions, acting as electron donors or acceptors .

Biochemical Pathways

The compound affects several biochemical pathways. As a precursor of nicotinamide coenzymes, it plays a crucial role in redox metabolism . It also influences NAD-dependent pathways . In bacteria, nicotine can be degraded via the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .

Pharmacokinetics

The pharmacokinetics of niacin, from which the compound is derived, has been studied extensively . Niacin’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of niacin, given their structural similarities. Niacin plays a vital role in maintaining efficient cellular function . Its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)nicotinic acid typically involves the reaction of nicotinic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylamino)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(Cyclopentylamino)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various chemical products and intermediates .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(Cyclopentylamino)nicotinic acid is unique due to its specific structure and the presence of the cyclopentylamino group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(cyclopentylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPHCDCKTRSFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246346
Record name 2-(Cyclopentylamino)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460363-30-8
Record name 2-(Cyclopentylamino)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460363-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopentylamino)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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